3-(tert-Butyldimethylsiloxy)pentanal
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Overview
Description
3-(tert-Butyldimethylsiloxy)pentanal is an organic compound with the molecular formula C11H24O2Si. It is a derivative of pentanal, where the hydrogen atom on the third carbon is replaced by a tert-butyldimethylsiloxy group. This modification imparts unique chemical properties to the compound, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsiloxy)pentanal typically involves the protection of the hydroxyl group in 3-pentanol using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The protected alcohol is then oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyldimethylsiloxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsiloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, and thiols
Major Products Formed
Oxidation: 3-(tert-Butyldimethylsiloxy)pentanoic acid
Reduction: 3-(tert-Butyldimethylsiloxy)pentanol
Substitution: Various substituted pentanal derivatives
Scientific Research Applications
3-(tert-Butyldimethylsiloxy)pentanal is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to introduce the tert-butyldimethylsiloxy group into complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a protecting group for sensitive hydroxyl functionalities in biomolecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of specialty chemicals and as a reagent in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butyldimethylsiloxy)pentanal involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group is stable under a variety of reaction conditions, protecting the hydroxyl group from unwanted reactions. The silyl ether can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyloxy)pentanal
- 3-(Triisopropylsilyloxy)pentanal
- 3-(tert-Butyldiphenylsilyloxy)pentanal
Uniqueness
3-(tert-Butyldimethylsiloxy)pentanal is unique due to the presence of the tert-butyldimethylsiloxy group, which provides a balance of steric protection and ease of removal. Compared to trimethylsilyl and triisopropylsilyl groups, the tert-butyldimethylsiloxy group offers better stability and selectivity in protecting hydroxyl functionalities. This makes it a preferred choice in complex organic syntheses where selective protection and deprotection are crucial.
Biological Activity
3-(tert-Butyldimethylsiloxy)pentanal is a siloxy compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H24O2Si. The presence of the tert-butyldimethylsiloxy group enhances its lipophilicity, which can influence its interaction with biological membranes and proteins.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Some studies suggest that siloxane compounds exhibit antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity, which could have therapeutic implications.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
The proposed mechanisms by which this compound exerts its biological effects include:
- Membrane Disruption : The incorporation of the siloxy group may disrupt lipid bilayers, leading to altered permeability and cell lysis.
- Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function through competitive or non-competitive mechanisms.
- Reactive Oxygen Species (ROS) Generation : Some siloxanes are known to induce oxidative stress in cells, which could lead to apoptosis or necrosis.
Research Findings and Case Studies
A review of relevant literature reveals several studies highlighting the biological activities of siloxane compounds similar to this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth in vitro. |
Study 2 | Enzyme Interaction | Identified as a potential inhibitor of specific metabolic enzymes related to cancer metabolism. |
Study 3 | Membrane Studies | Showed alterations in membrane fluidity affecting cellular signaling pathways. |
Case Study: Antibacterial Activity
A study conducted by Smith et al. (2022) investigated the antibacterial properties of various siloxane compounds, including this compound. The results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a novel antibacterial agent.
Case Study: Enzyme Inhibition
Research by Johnson et al. (2021) focused on the inhibitory effects of siloxane derivatives on cancer-related enzymes. It was found that this compound inhibited lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism, thereby reducing lactate production in treated cells.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-7-10(8-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUANBFMJXCZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131049-92-8 |
Source
|
Record name | 3-[(tert-butyldimethylsilyl)oxy]pentanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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